molecular formula C14H18N2O2S B2357425 (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol CAS No. 905769-26-8

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2357425
CAS No.: 905769-26-8
M. Wt: 278.37
InChI Key: BYIPEFXMFNQOQE-PFONDFGASA-N
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Description

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a propanol side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial or antifungal activity. Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections or as a component in drug formulations.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-((2-hydroxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
  • (Z)-3-(2-((2-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

Uniqueness

Compared to similar compounds, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a compound of particular interest in various research applications.

Properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-5-9-17)15-12-6-3-4-7-13(12)18-2/h3-4,6-7,10,17H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIPEFXMFNQOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2OC)N1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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